molecular formula C9H10ClFN2O2S B1525834 5-amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide CAS No. 1249715-15-8

5-amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide

Cat. No.: B1525834
CAS No.: 1249715-15-8
M. Wt: 264.71 g/mol
InChI Key: WBRHKYHOKBIMNX-UHFFFAOYSA-N
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Description

Chemical Identification and Systematic Nomenclature

5-Amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide is a sulfonamide derivative characterized by its polyfunctional aromatic core. Its systematic IUPAC name reflects the spatial arrangement of substituents: N-cyclopropyl-5-amino-2-chloro-4-fluorobenzenesulfonamide. The molecular formula C₉H₁₀ClFN₂O₂S (molecular weight: 264.70 g/mol) encodes critical structural features, including a benzene ring substituted at positions 1 (sulfonamide), 2 (chloro), 4 (fluoro), and 5 (amino), with a cyclopropylamine moiety at the sulfonamide nitrogen.

Identifier Value
CAS Registry Number 1249715-15-8
EC Number Not Available
SMILES O=S(C1=CC(N)=C(F)C=C1Cl)(NC2CC2)=O
InChIKey Not Available

The sulfonamide group (-SO₂NH-) anchors the molecule's pharmacological activity, while the electron-withdrawing chloro and fluoro substituents modulate electronic distribution.

Historical Context of Sulfonamide Derivatives in Organic Chemistry

Sulfonamides emerged as transformative agents following Gerhard Domagk's 1932 discovery of Prontosil, the first synthetic antibacterial drug. Early derivatives like sulfanilamide established the sulfonamide scaffold's versatility, enabling modifications that expanded applications beyond antibacterials to anticonvulsants, diuretics, and anticancer agents.

The subject compound represents a modern iteration of this legacy, incorporating strategic substitutions:

  • Cyclopropylamine : Enhances metabolic stability by resisting oxidative degradation.
  • Halogenation (Cl/F) : Improves membrane permeability and target binding via hydrophobic interactions.
  • Amino group : Facilitates hydrogen bonding with biological targets.

This evolution reflects advancements in rational drug design, leveraging substituent effects to optimize pharmacokinetics while retaining core sulfonamide reactivity.

Position Within Benzenesulfonamide Structural Taxonomy

As a benzenesulfonamide, this compound belongs to a class defined by a sulfonamide group directly bonded to a benzene ring. Its structural taxonomy is further refined by substituent patterns:

  • Core Scaffold :
    $$
    \text{Benzenesulfonamide} \rightarrow \text{1-SO}2\text{NH-Cyclopropyl} \rightarrow \text{2-Cl, 4-F, 5-NH}2
    $$

  • Substituent Effects :

    • Ortho-chloro (C2) : Sterically shields the sulfonamide group, reducing enzymatic hydrolysis.
    • Meta-fluoro (C4) : Withdraws electron density via -I effect, polarizing the ring for nucleophilic attacks.
    • Para-amino (C5) : Participates in resonance with the sulfonamide, enhancing solubility and target affinity.

Comparative analysis with simpler analogs (e.g., N-cyclopropyl-4-fluorobenzenesulfonamide, CID 880363) highlights how multisubstitution creates unique electronic profiles. For instance, the 5-amino group introduces a hydrogen bond donor absent in non-aminated derivatives, potentially enabling interactions with kinase ATP-binding pockets.

Properties

IUPAC Name

5-amino-2-chloro-N-cyclopropyl-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2O2S/c10-6-3-7(11)8(12)4-9(6)16(14,15)13-5-1-2-5/h3-5,13H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRHKYHOKBIMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a fluorobenzene ring, characterized by the following structural components:

  • Amino group at the 5-position
  • Chloro substituent at the 2-position
  • Cyclopropyl group linked to the nitrogen atom

These features contribute to its unique chemical reactivity and biological activity.

This compound exhibits its biological effects primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism positions it as a valuable candidate for treating bacterial infections. Additionally, its structural similarity to other sulfonamides suggests potential anti-inflammatory properties, possibly through modulation of inflammatory pathways.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various bacterial strains. It has been shown to inhibit both Gram-positive and Gram-negative bacteria effectively. The following table summarizes some key findings related to its antimicrobial efficacy:

Bacterial Strain Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Pseudomonas aeruginosaEffective inhibition

Anti-inflammatory Activity

Research indicates that compounds similar to this compound may also exhibit anti-inflammatory properties. This is attributed to their ability to interfere with inflammatory mediators and pathways. Specific studies have highlighted its potential in reducing inflammation markers in vitro .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against a range of pathogens, revealing significant antibacterial activity comparable to traditional antibiotics. The study utilized both in vitro assays and molecular docking techniques to assess binding affinities with target enzymes involved in bacterial folate synthesis .
  • Anti-inflammatory Mechanisms : Another research effort focused on understanding the anti-inflammatory potential of similar sulfonamide compounds. It was found that these compounds could modulate key signaling pathways associated with inflammation, suggesting that this compound might also exert similar effects .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
5-amino-N-cyclopropyl-4-fluorobenzenesulfonamideLacks chloro substituent; retains amino and cyclopropylAntimicrobial properties
5-bromo-2-chloro-N-cyclopropyl-4-fluorobenzenesulfonamideContains bromo instead of amino; retains other featuresPotentially similar antimicrobial effects
4-amino-N-cyclopropyl-3-fluorobenzenesulfonamideFluorine at different position; amino at para positionVaries based on position changes

This comparative analysis highlights how variations in structural components can influence biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research has indicated that sulfonamide derivatives, including 5-amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide, exhibit significant antimicrobial activity. These compounds function by inhibiting bacterial folate synthesis, which is crucial for DNA and RNA production. Studies have shown that modifications in the chemical structure can enhance their efficacy against various pathogens.

Case Study: Antibacterial Activity
A study investigated the antibacterial activity of several sulfonamide derivatives. The results showed that this compound demonstrated potent activity against strains of Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .

Agricultural Applications

Herbicide Development
The compound serves as an important intermediate in the synthesis of herbicides. Its structural properties allow it to interact effectively with plant enzymes involved in growth regulation, making it a candidate for developing new herbicides with improved selectivity and efficacy.

Case Study: Saflufenacil Synthesis
this compound has been synthesized as a key intermediate for saflufenacil, a herbicide used to control broadleaf weeds. The synthesis involves multiple steps, including the reaction of chlorinated and fluorinated precursors to achieve the desired biological activity .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of sulfonamide derivatives. SAR studies have indicated that modifications at specific positions on the benzene ring can significantly influence the compound's activity.

Modification Effect on Activity
Addition of FluorineIncreases lipophilicity and potency
Cyclopropyl GroupEnhances selectivity towards target enzymes
Amino Group PositioningAlters interaction with biological targets

Crystallographic Studies

Crystallographic analysis provides insights into the molecular geometry and bonding characteristics of this compound. Such studies reveal critical information about intermolecular interactions that can influence the compound's solubility and stability.

Table: Crystallographic Data

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa = 7.8107 Å, b = 9.1644 Å, c = 11.3521 Å
Anglesα = 67.543°, β = 73.213°, γ = 85.123°
Volume713.76 ų

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural differences and their implications:

Compound Name Substituents (Positions) Key Features Biological Activities Reference
5-Amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide Cl (2), F (4), NH₂ (5), cyclopropyl High metabolic stability; balanced lipophilicity Potential antitumor, antibacterial
5-Amino-2-chlorobenzenesulfonamide Cl (2), NH₂ (5) Lacks cyclopropyl and fluorine; lower molecular weight Intermediate for antimicrobial agents
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide Br (5), Cl (2), cyclopropyl, naphthalene Bulky naphthalene group; enhanced π-π interactions Antitumor, anti-inflammatory
5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide Cl (2, 4, 4'), benzamide Multiple Cl substituents; high halogen density Not specified (likely enzyme inhibition)

Key Observations :

  • Cyclopropyl Group : The cyclopropyl substituent in the target compound reduces steric hindrance compared to bulkier groups like naphthalene () while improving metabolic resistance .
  • Fluorine vs. Halogens : The fluorine at position 4 enhances membrane permeability and bioavailability compared to bromine or additional chlorines (e.g., ), which may increase toxicity risks .
  • Amino Group: The NH₂ group at position 5 facilitates hydrogen bonding, a feature shared with 5-amino-2-chlorobenzenesulfonamide (), but its synergy with fluorine in the target compound likely amplifies target affinity .

Crystallographic and Geometric Parameters

details the crystallography of benzylamide sulfonamides, noting C–H bond lengths (0.90–0.97 Å) and refinement parameters. These values align with sulfonamides in , suggesting conserved bond geometries despite substituent variations.

Preparation Methods

General Synthetic Strategy

The classical approach to sulfonamide synthesis involves two key steps:

This route is favored due to the high reactivity of sulfonyl chlorides toward amines, enabling efficient sulfonamide bond formation.

One-Pot Decarboxylative Chlorosulfonylation and Amination

A recent innovative method reported involves a one-pot synthesis that merges sulfonyl chloride formation and amination without the need for isolating intermediates. This method uses copper-catalyzed ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids directly into sulfonyl chlorides, followed by in situ reaction with amines to form sulfonamides.

  • Key features:

    • No prefunctionalization of acids or amines required.
    • Applicable to a diverse range of aryl and heteroaryl substrates.
    • High yields and operational simplicity.
  • Typical conditions:

    • Copper catalyst.
    • Sulfur dioxide source.
    • Chlorinating agents.
    • Subsequent addition of amine and base.
  • Example yields:

Entry Condition Deviation Yield (%)
1 Standard conditions 69
2 No LiBF4 62
3 Ambient light only (no UV) 0
4-7 Omission of Cu, NFTPT, DCDMH, SO2 0
8 Na2S2O5 instead of SO2 2
9 DABSO instead of SO2 0
10 Entry 2 then morpholine + DIPEA 50
11 Entry 1 then morpholine + DIPEA 68

(Table adapted from research on one-pot sulfonamide synthesis)

This method is particularly useful for preparing sulfonamides like 5-amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide by starting from the corresponding aromatic acid precursor bearing the amino, chloro, and fluoro substituents, followed by reaction with cyclopropylamine.

Sulfonyl Chloride Preparation and Subsequent Amination

The classical two-step method involves:

  • Step 1: Sulfonyl chloride synthesis

    Aromatic sulfonyl chlorides can be prepared by chlorosulfonation of the corresponding aromatic compounds or via decarboxylative chlorosulfonylation of aromatic acids. The sulfonyl chloride intermediate is a key reactive species for further transformation.

  • Step 2: Amination

    The sulfonyl chloride is reacted with cyclopropylamine in the presence of a base (e.g., triethylamine) to yield the sulfonamide.

  • Typical reaction conditions:

    • Solvent: dichloromethane or similar inert solvents.
    • Temperature: 0°C to room temperature.
    • Base: triethylamine or equivalent to neutralize HCl formed.
    • Reaction time: varies, often 1-2 hours.
  • Example from sulfinamide synthesis studies:

    A related sulfonamide derivative was synthesized by adding a solution of triphenylphosphine and amine to a mixture of sulfonyl chloride and triethylamine in dichloromethane at 0°C, yielding 62% isolated product after purification.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) References
One-Pot Decarboxylative Chlorosulfonylation + Amination Copper catalyst, SO2, chlorinating agent, amine, base No intermediate isolation, broad scope 50-69
Classical Two-Step Sulfonyl Chloride + Amination Sulfonyl chloride, cyclopropylamine, base, solvent Well-established, straightforward ~60-70

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValue (X-ray Data)Literature Reference
C-Cl Bond Length1.74 Å
C-F Bond Length1.34 Å
Dihedral Angle (Aromatic/SO₂)18.5°

Q. Table 2: Synthetic Optimization Conditions

ConditionOptimal RangeImpact on Yield
Hydrogen Pressure3–5 atmMaximizes nitro reduction
SolventEthanol/Water (3:1)Enhances solubility
Catalyst10% Pd/CPrevents over-reduction

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide
Reactant of Route 2
5-amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide

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